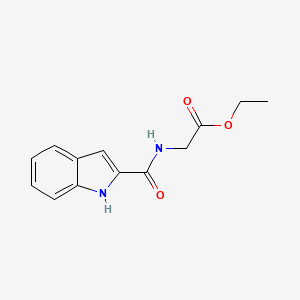
3-(Trimethylsilyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)piperidine hydrochloride: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. The trimethylsilyl group attached to the piperidine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)piperidine hydrochloride typically involves the reaction of piperidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Trimethylsilyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 3-(Trimethylsilyl)piperidine.
Reduction: Various reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-(Trimethylsilyl)piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Trimethylsilyl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. This property makes it effective in modulating the activity of specific enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Piperidine: A basic six-membered heterocyclic amine without the trimethylsilyl group.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
N-Boc-piperidine: A piperidine derivative with a tert-butoxycarbonyl protecting group.
Comparison: 3-(Trimethylsilyl)piperidine hydrochloride is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.
Propiedades
Fórmula molecular |
C8H20ClNSi |
|---|---|
Peso molecular |
193.79 g/mol |
Nombre IUPAC |
trimethyl(piperidin-3-yl)silane;hydrochloride |
InChI |
InChI=1S/C8H19NSi.ClH/c1-10(2,3)8-5-4-6-9-7-8;/h8-9H,4-7H2,1-3H3;1H |
Clave InChI |
YMYKVJNNPYVFQT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CCCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)

![4-(2-butoxy-3-methoxyphenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14886028.png)
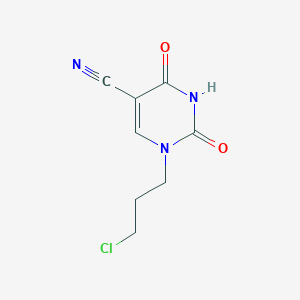
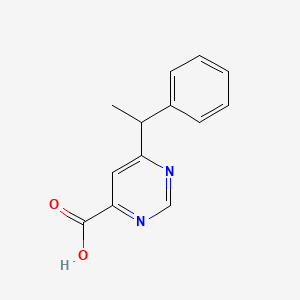
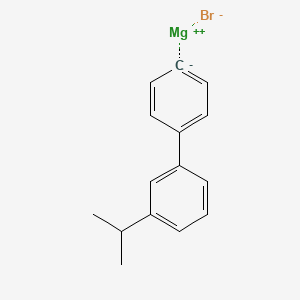
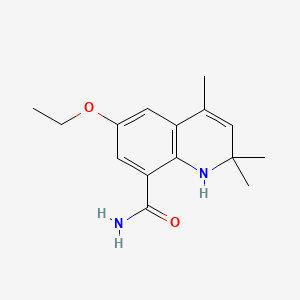
![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)

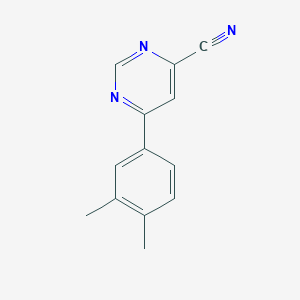
![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
![3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14886066.png)

